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Compound of Interest

Compound Name: 3-ethoxyprop-1-yne

CAS No.: 628-33-1

Cat. No.: B1337100 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-ethoxyprop-1-yne
(ethyl propargyl ether), a key building block in organic synthesis. Understanding its spectral

signature is paramount for researchers in reaction monitoring, quality control, and structural

elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data of this compound, offering insights into the

interpretation of its spectra and the underlying molecular properties.

Introduction
3-Ethoxyprop-1-yne (CAS No. 628-33-1) is a bifunctional molecule featuring both an ether

linkage and a terminal alkyne.[1][2] This unique combination of functional groups makes it a

versatile reagent in various chemical transformations, including click chemistry, Sonogashira

couplings, and as a precursor for more complex molecular architectures.[3] Accurate

characterization of this compound is crucial to ensure its purity and to confirm its identity in

reaction mixtures. This guide will provide a comprehensive overview of its spectroscopic

properties.

The molecular formula of 3-ethoxyprop-1-yne is C₅H₈O, and its molecular weight is 84.12

g/mol .[1][2][4]

Caption: Molecular structure of 3-ethoxyprop-1-yne.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 3-ethoxyprop-1-yne, both ¹H and ¹³C NMR provide unambiguous information

about its connectivity.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-ethoxyprop-1-yne is expected to show four distinct signals,

each corresponding to a unique proton environment.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.5 Triplet (t) 1H ≡C-H

~4.1 Doublet (d) 2H -O-CH₂-C≡

~3.6 Quartet (q) 2H -O-CH₂-CH₃

~1.2 Triplet (t) 3H -CH₂-CH₃

Interpretation:

The acetylenic proton (≡C-H) is expected to appear as a triplet at around 2.5 ppm due to

long-range coupling with the adjacent methylene protons (-CH₂-C≡).

The methylene protons adjacent to the alkyne and the oxygen atom (-O-CH₂-C≡) are

expected to resonate at approximately 4.1 ppm. This signal will appear as a doublet due to

coupling with the acetylenic proton.

The methylene protons of the ethyl group (-O-CH₂-CH₃) will appear as a quartet around 3.6

ppm due to coupling with the methyl protons.

The methyl protons of the ethyl group (-CH₂-CH₃) will resonate as a triplet at about 1.2 ppm,

coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy
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The proton-decoupled ¹³C NMR spectrum of 3-ethoxyprop-1-yne is expected to display five

signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~80 ≡C-H

~75 -C≡C-H

~65 -O-CH₂-C≡

~58 -O-CH₂-CH₃

~15 -CH₂-CH₃

Interpretation:

The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the

range of 70-85 ppm. The terminal carbon (≡C-H) is typically found slightly upfield from the

internal alkyne carbon (-C≡C-H).

The methylene carbon attached to the oxygen and the alkyne (-O-CH₂-C≡) is expected to

resonate around 65 ppm.

The methylene carbon of the ethoxy group (-O-CH₂-CH₃) will appear at approximately 58

ppm.

The methyl carbon of the ethoxy group (-CH₂-CH₃) will be the most upfield signal, appearing

around 15 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-ethoxyprop-1-yne will be dominated by absorptions

corresponding to the C-H, C≡C, and C-O bonds. Studies on propargyl ethyl ether have

indicated the presence of different rotamers in the liquid phase, which may lead to a more

complex spectrum than anticipated.[5]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, sharp ≡C-H stretch

~2980-2850 Medium-Strong C-H (sp³) stretch

~2120 Weak-Medium, sharp C≡C stretch

~1100 Strong C-O-C stretch (asymmetric)

Interpretation:

A strong, sharp peak around 3300 cm⁻¹ is the characteristic stretching vibration of the

terminal acetylenic C-H bond.

The region between 2980 and 2850 cm⁻¹ will show multiple bands corresponding to the

stretching vibrations of the sp³ hybridized C-H bonds in the methylene and methyl groups.

A weak but sharp absorption around 2120 cm⁻¹ is indicative of the C≡C triple bond stretch.

The intensity is weak because it is a relatively non-polar bond.

A strong absorption band around 1100 cm⁻¹ is characteristic of the asymmetric C-O-C

stretching vibration of the ether linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure. For 3-ethoxyprop-1-yne, electron

ionization (EI) would likely lead to several characteristic fragments.

m/z Proposed Fragment

84 [M]⁺ (Molecular ion)

55 [M - C₂H₅]⁺

39 [C₃H₃]⁺ (Propargyl cation)

29 [C₂H₅]⁺ (Ethyl cation)
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Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z = 84. The fragmentation

pattern will likely be dominated by the cleavage of the bonds adjacent to the oxygen atom.

Loss of an ethyl group: Cleavage of the O-CH₂CH₃ bond would result in a fragment with m/z

= 55, corresponding to [CH≡CCH₂O]⁺.

Formation of the propargyl cation: Cleavage of the CH₂-O bond can lead to the formation of

the stable propargyl cation, [CH≡CCH₂]⁺, with an m/z of 39.

Formation of the ethyl cation: The complementary fragment to the propargyl ether radical

would be the ethyl cation, [CH₂CH₃]⁺, at m/z = 29.

[C₅H₈O]⁺˙
m/z = 84

[C₃H₃O]⁺
m/z = 55- •C₂H₅

[C₃H₃]⁺
m/z = 39

- •OCH₂CH₃

[C₂H₅]⁺
m/z = 29

- •OCH₂C≡CH

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 3-ethoxyprop-1-yne.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 3-
ethoxyprop-1-yne.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-ethoxyprop-1-yne in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:
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Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard one-pulse proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio (typically 8-16 scans).

Set the spectral width to cover the range of 0-10 ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃

at 7.26 ppm).

¹³C NMR Acquisition:

Use the same sample and spectrometer.

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required

(typically 128 or more) due to the lower natural abundance of ¹³C.

Set the spectral width to cover the range of 0-200 ppm.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of neat 3-ethoxyprop-1-yne between two NaCl or KBr plates.

Solution: Prepare a dilute solution (e.g., 5% w/v) in a suitable solvent (e.g., CCl₄) and

place it in a liquid IR cell.

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty plates or the solvent-filled cell.
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Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 3-ethoxyprop-1-yne in a volatile solvent

(e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through

a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 10-100 to detect the molecular ion and expected

fragments.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the

major fragment ions.

Conclusion
The spectroscopic data of 3-ethoxyprop-1-yne are highly characteristic and provide a wealth

of information for its unambiguous identification. The combination of ¹H and ¹³C NMR confirms

the carbon-hydrogen framework, while IR spectroscopy clearly indicates the presence of the

terminal alkyne and ether functional groups. Mass spectrometry corroborates the molecular

weight and provides insight into the molecule's fragmentation behavior. This guide serves as a

comprehensive reference for researchers and scientists working with this versatile chemical

compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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